molecular formula C13H19N3O3S B13873462 N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide

N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide

Cat. No.: B13873462
M. Wt: 297.38 g/mol
InChI Key: QMOMIUATFGPSRD-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide typically involves the reaction of chloroacetamide derivatives with arylamines. The reaction is carried out under reflux conditions, and the yields can range from moderate to good (51-84%) . The general reaction scheme is as follows:

    Starting Materials: Chloroacetamide derivatives and arylamines.

    Reaction Conditions: Reflux in an appropriate solvent.

    Products: this compound and other related compounds.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the sulfonamide group to a sulfinamide or a thiol.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the aromatic ring.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide is unique due to its specific structural features, such as the piperidine ring and the sulfonamide group. These features contribute to its distinct biological activities and make it a valuable compound for scientific research and potential therapeutic applications .

Properties

Molecular Formula

C13H19N3O3S

Molecular Weight

297.38 g/mol

IUPAC Name

N-[4-(piperidin-4-ylsulfamoyl)phenyl]acetamide

InChI

InChI=1S/C13H19N3O3S/c1-10(17)15-11-2-4-13(5-3-11)20(18,19)16-12-6-8-14-9-7-12/h2-5,12,14,16H,6-9H2,1H3,(H,15,17)

InChI Key

QMOMIUATFGPSRD-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC=C(C=C1)S(=O)(=O)NC2CCNCC2

Origin of Product

United States

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